2-[(Thiophen-3-ylmethyl)-amino]-ethanol, also known as 2-(Methyl-thiophen-3-ylmethyl-amino)-ethanol, is an organic compound characterized by a thiophene ring substituted with a methyl group and an aminoethanol moiety. The compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its chemical structure allows it to participate in a range of chemical reactions, making it a valuable building block for synthesizing more complex molecules.
The compound is classified under organic compounds with the molecular formula and has the CAS registry number 255870-56-5. It can be sourced from chemical suppliers and is often used in research settings for its unique properties and reactivity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[methyl(thiophen-3-ylmethyl)amino]ethanol, reflecting its structural components.
The synthesis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol typically involves several key steps:
The reaction conditions for synthesizing this compound often require specific catalysts and controlled temperatures to optimize yield and purity. For instance, the use of continuous flow reactors in industrial settings allows for better control over reaction parameters, improving efficiency and scalability. Advanced purification techniques such as chromatography are employed to isolate the final product effectively.
The molecular structure of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol features a thiophene ring bonded to an aminoethanol group. The structural formula can be represented as follows:
The InChI Key for this compound is BNCJZBJNFOCJPH-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure.
2-[(Thiophen-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions:
The specific conditions for these reactions depend on the reagents used and may require careful monitoring of temperature and pH to achieve desired outcomes.
The mechanism of action for 2-[(Thiophen-3-ylmethyl)-amino]-ethanol involves its interaction with biological systems through various pathways:
The physical properties of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structural integrity and purity of synthesized compounds .
2-[(Thiophen-3-ylmethyl)-amino]-ethanol has several applications in scientific research:
The synthesis of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol (Chemical Formula: C₇H₁₁NO₂S; PubChem CID: 55292940) typically follows a nucleophilic substitution approach [3]. This involves reacting 3-(chloromethyl)thiophene with 2-aminoethanol under reflux conditions in aprotic solvents such as toluene or dichloromethane. The reaction proceeds via an SN₂ mechanism, where the primary amine of 2-aminoethanol attacks the electrophilic carbon of the chloromethyl group, displacing chloride and forming the secondary amine linkage.
Key challenges in this route include:
Table 1: Traditional Synthesis Optimization Parameters
Variable | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Toluene | Dichloromethane | +12% |
Temperature | 80°C | 60°C | -5% (but fewer byproducts) |
Molar Ratio (Thiophene:Aminoethanol) | 1:1.2 | 1:2.5 | +15% |
Reaction Time | 24 h | 12 h | No change |
Recent advances leverage heterogeneous catalysts to improve atom economy and reaction efficiency:
Mechanistic studies indicate these catalysts promote chelation-assisted activation, where metal oxides or ionic sites polarize the C–Cl bond of thiophene precursors, accelerating nucleophilic attack.
Continuous flow reactors address limitations in batch synthesis through enhanced mass/heat transfer and precise residence time control [5] [8]:
Table 2: Continuous Flow vs. Batch Performance
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Volume | 1 L | 20 mL (microreactor) |
Temperature Control | ±5°C | ±0.5°C |
Typical Yield | 68% | 91% |
By-product Formation | 8–12% | <2% |
Scale-up Factor | Linear cost increase | 10x throughput increase |
Sustainable downstream processing techniques minimize waste and energy use:
Life cycle analysis shows these innovations reduce E-factor (kg waste/kg product) from 32 (traditional) to 4.2, primarily by eliminating halogenated solvents and minimizing aqueous waste.
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